(Perfluorocyclohexyl)methanol

Description

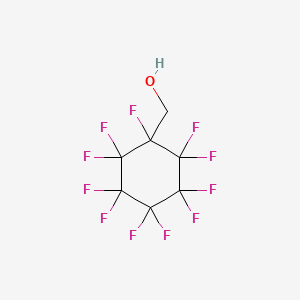

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F11O/c8-2(1-19)3(9,10)5(13,14)7(17,18)6(15,16)4(2,11)12/h19H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFHKTQUHJNUDNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F11O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182964 | |

| Record name | (Perfluorocyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28788-68-3 | |

| Record name | (Perfluorocyclohexyl)methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28788-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluorocyclohexylmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028788683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, 1,2,2,3,3,4,4,5,5,6,6-undecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Perfluorocyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 28788-68-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PERFLUOROCYCLOHEXYLMETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V0T4VPX7O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the properties of (Perfluorocyclohexyl)methanol?

For Researchers, Scientists, and Drug Development Professionals

(Undecafluorocyclohexyl)methanol , a highly fluorinated organic compound, presents a unique profile of properties making it a molecule of interest in various scientific domains, including materials science and potentially as a building block in medicinal chemistry. This technical guide provides a comprehensive overview of its known characteristics, experimental protocols, and potential applications.

Core Properties

(Perfluorocyclohexyl)methanol is identified by two CAS numbers, 28788-68-3 and 25965-83-7 . While both identifiers are associated with this structure, slight variations in isomeric purity or grade may exist between suppliers. The fundamental properties are summarized below.

Chemical and Physical Properties

A compilation of the known chemical and physical data for this compound is presented in Table 1. It is noteworthy that some physical properties are predicted values and should be considered as estimates.

| Property | Value | Source |

| Molecular Formula | C₇H₃F₁₁O | [1][2] |

| Molecular Weight | 312.08 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 218.3 ± 40.0 °C (Predicted) | |

| Density | 1.52 ± 0.1 g/cm³ (Predicted) | |

| InChI | InChI=1S/C7H3F11O/c8-2(1-19)3(9,10)5(13,14)7(17,18)6(15,16)4(2,11)12/h19H,1H2 | [1] |

Toxicological and Safety Information

Based on available safety data sheets, this compound is considered a hazardous substance. The primary hazards are summarized in Table 2. Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves and safety glasses, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Experimental Protocols

Synthesis of this compound

A plausible and common synthetic route to perfluorinated alcohols is the reduction of the corresponding perfluorinated carboxylic acid or its ester derivative. A general protocol for the reduction of a perfluorinated ester using lithium aluminum hydride (LiAlH₄), a powerful reducing agent, is described below.[3][4]

Reaction: Perfluorocyclohexanecarboxylic acid ethyl ester → this compound

Materials:

-

Perfluorocyclohexanecarboxylic acid ethyl ester

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: A dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous diethyl ether.

-

Addition of Ester: The perfluorocyclohexanecarboxylic acid ethyl ester, dissolved in anhydrous diethyl ether, is added dropwise to the LiAlH₄ suspension via the dropping funnel while stirring and cooling the reaction mixture in an ice bath.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated to reflux to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water, followed by 1 M HCl to dissolve the aluminum salts. This step is highly exothermic and should be performed with extreme caution in an ice bath.

-

Work-up: The quenched reaction mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by distillation or column chromatography to obtain the final product of high purity.

Analytical Methods

The analysis of this compound can be performed using standard analytical techniques for organic compounds, with particular attention to the unique properties conferred by the high degree of fluorination.

GC-MS is a suitable technique for the separation and identification of this compound.[5][6] A general protocol is outlined below.

Instrumentation:

-

Gas chromatograph with a mass selective detector (MSD)

-

Capillary column suitable for polar or fluorinated compounds (e.g., DB-5ms or equivalent)

-

Helium carrier gas

-

Autosampler

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as ethyl acetate or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is heated to ensure rapid vaporization.

-

Separation: The vaporized sample is carried by the helium gas through the capillary column. The temperature of the column is ramped according to a specific program to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

-

Detection: As the separated components elute from the column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, generating a mass spectrum for each component.

-

Data Analysis: The retention time of the peak in the chromatogram and the fragmentation pattern in the mass spectrum are used to identify and quantify this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound, CasNo.25965-83-7 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry : Development of a GC-MS method for air samples [diva-portal.org]

An In-depth Technical Guide to (Perfluorocyclohexyl)methanol: Chemical Structure and Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isomers, and physicochemical properties of (perfluorocyclohexyl)methanol. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information from closely related fluorinated cyclohexanes to provide a thorough understanding of its expected chemical behavior and characteristics.

Chemical Structure

This compound, with the chemical formula C₇H₃F₁₁O, consists of a perfluorinated cyclohexane ring attached to a methanol group.[1] The systematic IUPAC name is (1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methanol. The fluorine atoms replace all hydrogen atoms on the cyclohexane ring except for the carbon atom bonded to the hydroxymethyl group.

The chemical structure can be visualized as follows:

Figure 1: 2D Chemical Structure of this compound.

Isomers of this compound

Substituted cyclohexanes, including perfluorinated derivatives, exist as conformational isomers, with the chair conformation being the most stable. For a monosubstituted cyclohexane like this compound, the substituent (the hydroxymethyl group) can be in either an axial or an equatorial position.

Furthermore, the single hydrogen atom on the cyclohexane ring relative to the hydroxymethyl group can be arranged in a cis or trans configuration with respect to the hydroxymethyl group. This gives rise to diastereomers.

References

An In-depth Technical Guide to the Synthesis of (Perfluorocyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Perfluorocyclohexyl)methanol is a fluorinated alcohol of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the perfluorocyclohexyl moiety, such as increased lipophilicity, metabolic stability, and unique conformational preferences. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, focusing on the reduction of perfluorocyclohexanecarboxylic acid and its derivatives. Detailed experimental protocols, quantitative data summaries, and visual diagrams of the synthetic routes are presented to facilitate its preparation in a laboratory setting.

Introduction

The incorporation of highly fluorinated motifs into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. The perfluorocyclohexyl group, in particular, offers a three-dimensional, lipophilic, and electron-withdrawing substituent that can profoundly influence molecular conformation and interactions. This compound serves as a key building block for the introduction of this group. This guide details the most practical and reported synthetic routes to this valuable compound, starting from commercially available or readily accessible precursors.

Overview of Synthetic Pathways

The synthesis of this compound predominantly relies on the reduction of perfluorocyclohexanecarboxylic acid or its more reactive derivatives, such as esters or acyl fluorides. The primary pathways are:

-

Pathway A: Direct reduction of perfluorocyclohexanecarboxylic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

-

Pathway B: Esterification of perfluorocyclohexanecarboxylic acid to its methyl ester, followed by reduction with lithium aluminum hydride or sodium borohydride (NaBH₄).

-

Pathway C: Conversion of perfluorocyclohexanecarboxylic acid to perfluorocyclohexanecarbonyl fluoride, followed by reduction with sodium borohydride.

The following diagram provides a high-level overview of these synthetic strategies.

Caption: Overview of the main synthetic pathways to this compound.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of the compounds involved in the synthesis of this compound.

Table 1: Properties of Key Reactants and Products

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Perfluorocyclohexanecarboxylic Acid | C₇HF₁₁O₂ | 326.06 | Solid |

| Methyl Perfluorocyclohexanecarboxylate | C₈H₃F₁₁O₂ | 340.09 | Liquid |

| Perfluorocyclohexanecarbonyl Fluoride | C₇F₁₂O | 328.05 | Liquid |

| This compound | C₇H₃F₁₁O | 312.08 | Liquid |

Table 2: Typical Reaction Conditions and Yields

| Pathway | Reactant | Reducing Agent | Solvent | Typical Yield (%) |

| A | Perfluorocyclohexanecarboxylic Acid | LiAlH₄ | Anhydrous THF or Et₂O | 60-75 |

| B | Methyl Perfluorocyclohexanecarboxylate | LiAlH₄ | Anhydrous THF or Et₂O | 80-90 |

| B | Methyl Perfluorocyclohexanecarboxylate | NaBH₄ / Methanol | THF | 70-85 |

| C | Perfluorocyclohexanecarbonyl Fluoride | NaBH₄ | Anhydrous THF or Et₂O | >80 |

Note: Yields are approximate and can vary based on reaction scale and specific conditions.

Detailed Experimental Protocols

Pathway A: Direct Reduction of Perfluorocyclohexanecarboxylic Acid

This pathway involves the direct reduction of the carboxylic acid using the powerful reducing agent, lithium aluminum hydride.

Caption: Experimental workflow for the direct reduction of perfluorocyclohexanecarboxylic acid.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), suspend lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Addition of Carboxylic Acid: Dissolve perfluorocyclohexanecarboxylic acid (1.0 equivalent) in anhydrous THF. Add the solution dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots.

-

Workup: Cool the reaction mixture to 0 °C. Cautiously add water dropwise to quench the excess LiAlH₄, followed by the dropwise addition of a 15% aqueous solution of sodium hydroxide, and then more water.

-

Isolation and Purification: Filter the resulting white precipitate of aluminum salts through a pad of Celite® and wash the filter cake with THF. Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation.

Pathway B: Esterification and Subsequent Reduction

This two-step pathway involves the initial conversion of the carboxylic acid to its methyl ester, which is then reduced.

Step 1: Fischer Esterification of Perfluorocyclohexanecarboxylic Acid

Caption: Experimental workflow for the Fischer esterification.

Experimental Protocol:

-

Reaction Setup: To a solution of perfluorocyclohexanecarboxylic acid (1.0 equivalent) in methanol (10-20 equivalents), slowly add concentrated sulfuric acid (0.1 equivalents) as a catalyst.

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction by TLC or GC-MS.

-

Workup: After cooling to room temperature, remove the excess methanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl perfluorocyclohexanecarboxylate, which can be used in the next step without further purification or be purified by vacuum distillation.

Step 2: Reduction of Methyl Perfluorocyclohexanecarboxylate

The reduction can be achieved with either LiAlH₄ for high reactivity or NaBH₄, which is a milder and safer option.

-

Using LiAlH₄: Follow the protocol described in Pathway A, substituting perfluorocyclohexanecarboxylic acid with methyl perfluorocyclohexanecarboxylate.

-

Using NaBH₄:

Experimental Protocol:

-

Reaction Setup: Dissolve methyl perfluorocyclohexanecarboxylate (1.0 equivalent) in a mixture of THF and methanol (e.g., 4:1 v/v).

-

Addition of Reducing Agent: Cool the solution to 0 °C and add sodium borohydride (2.0-3.0 equivalents) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-12 hours.

-

Workup: Cool the mixture to 0 °C and slowly add 1 M hydrochloric acid to quench the reaction and neutralize the mixture.

-

Isolation and Purification: Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify by vacuum distillation.

Pathway C: Reduction of Perfluorocyclohexanecarbonyl Fluoride

This pathway involves the conversion of the carboxylic acid to the more reactive acyl fluoride, followed by reduction.

Step 1: Synthesis of Perfluorocyclohexanecarbonyl Fluoride

Experimental Protocol:

-

Reaction Setup: In a fume hood, combine perfluorocyclohexanecarboxylic acid (1.0 equivalent) with a suitable fluorinating agent such as diethylaminosulfur trifluoride (DAST) or cyanuric fluoride in an appropriate anhydrous solvent (e.g., dichloromethane) at low temperature.

-

Reaction: Stir the reaction mixture, allowing it to slowly warm to room temperature.

-

Isolation: Carefully quench the reaction and isolate the perfluorocyclohexanecarbonyl fluoride by distillation. Note: This reaction should be performed with extreme caution by experienced personnel due to the hazardous nature of fluorinating agents.

Step 2: Reduction of Perfluorocyclohexanecarbonyl Fluoride

An In-depth Technical Guide to (Perfluorocyclohexyl)methanol (CAS 28788-68-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of (Perfluorocyclohexyl)methanol, identified by CAS number 28788-68-3. This document collates available data on its fundamental characteristics, synthesis, and analytical characterization. Due to the limited publicly available experimental data for this specific compound, some of the presented information is based on predictions and data from structurally related per- and polyfluoroalkyl substances (PFAS). This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who are interested in this compound.

Chemical Identity and Structure

This compound is a perfluorinated alcohol. Its structure consists of a cyclohexane ring where all but one hydrogen atom has been replaced by fluorine, and a methanol group is attached to the remaining carbon.

Table 1: Chemical Identity

| Identifier | Value |

| CAS Number | 28788-68-3 |

| IUPAC Name | (1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methanol |

| Molecular Formula | C₇H₃F₁₁O[1] |

| Molecular Weight | 312.08 g/mol [1] |

| Canonical SMILES | C(C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F)O |

| InChI | InChI=1S/C7H3F11O/c8-2(1-19)3(9,10)5(13,14)7(17,18)6(15,16)4(2,11)12/h19H,1H2[1] |

| InChIKey | ZFHKTQUHJNUDNH-UHFFFAOYSA-N |

| Synonyms | (Undecafluorocyclohexyl)methanol, Perfluorocyclohexylmethylol, α,α-Dihydroperfluorocyclohexane carbinol[1] |

Physical and Chemical Properties

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical Form | Liquid | |

| Boiling Point | 218.3 ± 40.0 °C | Predicted[2] |

| Density | 1.52 ± 0.1 g/cm³ | Predicted[2] |

| Purity | 98.00% |

Synthesis

A known method for the synthesis of this compound involves the reduction of the corresponding perfluorocyclohexanecarboxylic acid fluoride.

Synthesis Workflow

The synthesis of this compound can be represented by the following workflow, starting from the electrochemical fluorination of a suitable precursor to obtain the perfluorinated acid fluoride, which is then reduced.

References

Spectroscopic Profile of (Perfluorocyclohexyl)methanol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for (Perfluorocyclohexyl)methanol (CAS No: 28788-68-3 / 25965-83-7), a fluorinated alcohol with potential applications in materials science and as a synthetic building block. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted data based on established spectroscopic principles and data from analogous structures. The information herein is intended to serve as a reference for researchers and professionals in drug development and chemical analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to be relatively simple, showing signals for the methylene (-CH₂-) and hydroxyl (-OH) protons. The highly electronegative perfluorocyclohexyl group is anticipated to cause a significant downfield shift of the adjacent methylene protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.0 - 4.5 | Triplet | 2H | -CH ₂- |

| Variable (~1.5 - 3.0) | Broad Singlet | 1H | -OH |

Note: The chemical shift of the -OH proton is highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Data

The carbon NMR spectrum will be characterized by the signal for the methylene carbon and a complex set of signals for the carbons of the perfluorocyclohexyl ring, which will exhibit strong coupling to the attached fluorine atoms.

| Chemical Shift (δ) ppm | Assignment | Predicted C-F Coupling |

| ~ 60 - 65 | -C H₂OH | ¹JCF ≈ 20-30 Hz |

| ~ 105 - 125 | -C F- and -C F₂- | ¹JCF ≈ 250-300 Hz, ²JCF ≈ 20-30 Hz |

Predicted ¹⁹F NMR Data

The ¹⁹F NMR spectrum is predicted to be complex due to the various chemical environments of the fluorine atoms on the cyclohexyl ring. Assuming a chair conformation, multiple distinct signals are expected. The chemical shifts of fluorine nuclei have a wide range and are sensitive to the local electronic environment.[1]

| Chemical Shift (δ) ppm (relative to CFCl₃) | Assignment |

| -110 to -140 | CF₂ groups |

| -170 to -190 | CHF group |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the hydroxyl, alkyl, and carbon-fluorine bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 3000 - 2850 | Medium | C-H stretch |

| 1300 - 1000 | Strong | C-F stretch |

| 1150 - 1050 | Strong | C-O stretch |

Note: The broadness of the O-H stretch is a key feature for alcohols in IR spectroscopy.

Predicted Mass Spectrometry (MS) Data

The mass spectrum, likely acquired via electron ionization (EI), would show the molecular ion and characteristic fragmentation patterns of a perfluorinated alcohol.

| m/z | Interpretation |

| 312 | [M]⁺ (Molecular Ion for C₇H₃F₁₁O) |

| 293 | [M - F]⁺ |

| 292 | [M - HF]⁺ |

| 281 | [M - CH₂OH]⁺ |

| 69 | [CF₃]⁺ |

Note: Fragmentation of fluorinated alcohols can involve unusual rearrangements and losses of fluorinated silyl groups if derivatized.[2] Primary alcohols often show a prominent peak at m/z 31, corresponding to [CH₂OH]⁺.[3]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.[4]

-

¹H and ¹³C NMR Acquisition :

-

Acquire spectra on a 300 MHz or higher field spectrometer.

-

For ¹H NMR, acquire 16-32 scans with a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, acquire 1024 or more scans with proton decoupling, using a longer relaxation delay (5-10 seconds) for better quantification if needed.

-

-

¹⁹F NMR Acquisition :

-

Use a multinuclear probe tuned to the ¹⁹F frequency.

-

Given the wide chemical shift range of fluorine, start with a large spectral width to identify all signals.[5]

-

Proton decoupling is typically applied to simplify the spectrum.

-

Use an appropriate fluorine-containing reference standard if necessary, though modern spectrometers can reference internally.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation : For a neat liquid sample, attenuated total reflectance (ATR) is a convenient method. Place 1-2 drops of the liquid onto the ATR crystal.[6] Alternatively, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr).[7]

-

Data Acquisition :

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a volatile organic solvent such as dichloromethane or hexane.[8][9] The sample should be free of particulates.[8]

-

GC Separation :

-

Injector : 250°C, splitless injection of 1 µL.

-

Carrier Gas : Helium at a constant flow rate.

-

Column : A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating many organic compounds.[10]

-

Oven Program : Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 280°C) to elute the compound.

-

-

MS Detection :

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Mass Analyzer : Scan a mass range from m/z 40 to 400.

-

Interface Temperature : ~280°C to prevent condensation.[10]

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Disclaimer: The spectroscopic data presented in this document are predicted values based on the chemical structure of this compound and general spectroscopic principles. This information is intended for guidance and reference purposes only. For definitive characterization, experimental data should be acquired and analyzed.

References

- 1. biophysics.org [biophysics.org]

- 2. Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. whitman.edu [whitman.edu]

- 4. benchchem.com [benchchem.com]

- 5. F19 detection [nmr.chem.ucsb.edu]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. researchgate.net [researchgate.net]

- 8. uoguelph.ca [uoguelph.ca]

- 9. Sample preparation GC-MS [scioninstruments.com]

- 10. whitman.edu [whitman.edu]

An In-depth Technical Guide to the Solubility Profile of (Perfluorocyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of (Perfluorocyclohexyl)methanol in a range of common laboratory solvents. Due to the current lack of publicly available experimental data for this specific compound, this document outlines a robust framework for its solubility determination. This includes a detailed experimental protocol based on the widely accepted shake-flask equilibrium method, a proposed classification of solvents for testing, and an illustrative data presentation format. This guide is intended to furnish researchers, scientists, and drug development professionals with the necessary theoretical and practical foundation to conduct their own solubility assessments of this compound and similar highly fluorinated compounds.

Introduction

This compound (C₇H₃F₁₁O) is a highly fluorinated organic molecule. Its structure, featuring a perfluorinated cyclohexane ring attached to a methanol group, imparts unique physicochemical properties. The high degree of fluorination leads to a molecule that is both hydrophobic and lipophobic, a characteristic of many perfluorinated compounds.[1] Understanding the solubility profile of this compound is crucial for its application in various fields, including its use as a reagent in chemical synthesis, a component in formulation studies, and a potential building block in drug discovery. The selection of an appropriate solvent is critical for controlling reaction kinetics, facilitating purification processes, and developing effective delivery systems. This guide provides a predictive analysis of its solubility and a detailed methodology for its empirical determination.

Predicted Solubility Profile

Based on the principles of "like dissolves like" and the known behavior of other fluorinated compounds, a qualitative prediction of the solubility of this compound can be made. The electron-withdrawing nature of the fluorine atoms creates a non-polar, low-polarizability surface on the perfluorinated ring, while the hydroxyl group introduces a site for hydrogen bonding.

-

Fluorinated Solvents: It is anticipated that this compound will exhibit its highest solubility in fluorinated solvents due to favorable "fluorous-fluorous" interactions.

-

Polar Aprotic Solvents: Solvents like acetone and acetonitrile may show some limited solubility, primarily through dipole-dipole interactions with the methanol moiety.

-

Polar Protic Solvents: Alcohols such as methanol and ethanol are expected to have limited solubility. While they can engage in hydrogen bonding with the hydroxyl group, the large, non-polar perfluorinated ring will likely hinder extensive solvation.

-

Nonpolar Solvents: Nonpolar solvents like hexane and toluene are expected to be poor solvents for this compound due to the lack of favorable interactions.

-

Aqueous Solubility: The aqueous solubility is predicted to be very low due to the hydrophobic nature of the perfluorinated ring.

Quantitative Data Presentation

The following table serves as a template for presenting experimentally determined solubility data for this compound at a specified temperature (e.g., 25 °C).

| Solvent Classification | Solvent | Dielectric Constant (at 20°C) | Predicted Solubility | Experimental Solubility ( g/100 mL) |

| Fluorinated | Hexafluoroisopropanol | 16.7 | High | Data to be determined |

| Perfluorohexane | 1.68 | High | Data to be determined | |

| Polar Aprotic | Acetone | 20.7 | Low to Moderate | Data to be determined |

| Acetonitrile | 37.5 | Low to Moderate | Data to be determined | |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Low | Data to be determined | |

| Tetrahydrofuran (THF) | 7.6 | Low | Data to be determined | |

| Polar Protic | Methanol | 32.7 | Low | Data to be determined |

| Ethanol | 24.6 | Low | Data to be determined | |

| Isopropanol | 19.9 | Low | Data to be determined | |

| Water | 80.1 | Very Low | Data to be determined | |

| Nonpolar | Hexane | 1.88 | Very Low | Data to be determined |

| Toluene | 2.38 | Very Low | Data to be determined | |

| Dichloromethane | 9.08 | Low | Data to be determined |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2][3]

1. Materials and Equipment:

-

This compound

-

Selected solvents of high purity

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

2. Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the samples for a sufficient period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a pre-validated HPLC or GC method to determine the concentration of this compound. A calibration curve should be generated using standard solutions of known concentrations.

3. Data Analysis:

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Perform each measurement in triplicate to ensure the reproducibility of the results.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of (Perfluorocyclohexyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Perfluorocyclohexyl)methanol (C₇H₃F₁₁O) is a highly fluorinated organic compound characterized by a perfluorinated cyclohexane ring attached to a methanol group. The extensive fluorination imparts unique properties, including high thermal and chemical stability. However, understanding its behavior at elevated temperatures is crucial for safe handling, storage, and application in various fields, including as a potential building block in drug development and materials science. This technical guide provides a predictive analysis of its thermal stability and decomposition pathways, alongside standardized protocols for experimental determination.

Predicted Thermal Properties

The thermal stability of this compound is anticipated to be substantial due to the high bond energy of C-F bonds. Decomposition is likely to be initiated at temperatures exceeding typical processing conditions. The following table summarizes the predicted thermal events.

| Thermal Event | Predicted Temperature Range (°C) | Analytical Technique | Anticipated Observations |

| Boiling Point | 150 - 180 | TGA/DSC | Endothermic event in DSC corresponding to volatilization, with significant mass loss in TGA. |

| Onset of Decomposition | > 300 | TGA | The temperature at which irreversible mass loss begins, likely initiated by the cleavage of the C-C bond of the ring or the C-CH₂OH bond. |

| Major Decomposition | 350 - 550 | TGA | Significant and rapid mass loss events corresponding to the fragmentation of the perfluorinated ring and the release of gaseous byproducts. |

Predicted Decomposition Pathways

The thermal decomposition of this compound is expected to proceed through a complex series of radical reactions. The high temperatures required would likely lead to the homolytic cleavage of C-C and C-F bonds.

Primary Decomposition Steps:

-

Initiation: The initial step is likely the cleavage of the weakest bond. This could be the C-C bond within the perfluorinated ring or the exocyclic C-C bond connecting the ring to the methanol group.

-

Propagation: The resulting radical species can undergo a cascade of reactions, including:

-

HF Elimination: A potential pathway, common in the pyrolysis of some fluorocarbons, leading to the formation of hydrogen fluoride and unsaturated fluorocarbons.[1]

-

Ring Opening: The perfluorocyclohexyl radical could undergo ring-opening to form linear perfluoroalkyl radicals.

-

Fragmentation: Further C-C and C-F bond scission would lead to the formation of smaller, volatile perfluorinated and hydrofluorinated compounds.

-

Potential Decomposition Products:

Based on studies of other perfluorinated compounds, the thermal decomposition in an inert atmosphere could yield a mixture of products, including:

-

Perfluoroalkenes (e.g., hexafluoropropene)[2]

-

Perfluoroalkanes (e.g., tetrafluoromethane, hexafluoroethane)[1]

-

Hydrogen fluoride (HF)

-

Carbonyl fluoride (COF₂)[1]

-

A complex mixture of smaller fluorinated hydrocarbons.

In the presence of oxygen, the decomposition would be more aggressive, leading to a higher degree of fragmentation and the formation of oxygenated products like CO₂, CO, and COF₂.[1]

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Sample Preparation: Place 5-10 mg of this compound into a clean, inert TGA pan (e.g., platinum or alumina).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon (for inert decomposition) or air (for oxidative decomposition).

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30°C.

-

Ramp from 30°C to 600°C at a heating rate of 10 K/min.[3]

-

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

Determine the onset of decomposition, typically defined as the temperature at which a 5% mass loss is observed.[3]

-

Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these events.

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum or copper DSC pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen.

-

Flow Rate: 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a sub-ambient temperature (e.g., -50°C) if low-temperature transitions are of interest.

-

Ramp from the starting temperature to a temperature above the predicted decomposition range (e.g., 400°C) at a heating rate of 10 K/min.

-

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Identify endothermic peaks corresponding to melting and boiling.

-

Identify exothermic peaks, which may indicate decomposition or other chemical reactions.

-

Visualizing the Analysis Workflow

The following diagram illustrates the logical workflow for a comprehensive thermal stability and decomposition analysis of this compound.

Caption: Workflow for Thermal Stability Analysis.

Safety Considerations

-

The thermal decomposition of fluorinated compounds can produce highly toxic and corrosive byproducts such as hydrogen fluoride (HF) and carbonyl fluoride (COF₂).[1]

-

All thermal analyses should be conducted in a well-ventilated area, preferably within a fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

The exhaust from the thermal analysis instruments should be properly scrubbed or vented to prevent the release of hazardous gases.

Conclusion

While specific experimental data for this compound is lacking, a predictive analysis based on analogous compounds suggests high thermal stability, with decomposition likely initiating above 300°C. The decomposition is expected to be a complex process yielding a variety of smaller perfluorinated and hydrofluorinated compounds. For definitive data, experimental analysis using TGA and DSC, coupled with evolved gas analysis, is essential. The protocols and predictive information provided in this guide serve as a foundational resource for researchers and professionals working with this compound, enabling informed decisions in experimental design and safety assessments.

References

- 1. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Investigation of the Thermal Properties of Diesters from Methanol, 1-Pentanol, and 1-Decanol as Sustainable Phase Change Materials [mdpi.com]

Navigating Material Compatibility with (Perfluorocyclohexyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(Perfluorocyclohexyl)methanol (PFCM), a highly fluorinated organic compound, is increasingly utilized in specialized applications within the pharmaceutical and chemical industries due to its unique properties, including high density, thermal stability, and chemical inertness. This guide provides an in-depth analysis of the material compatibility of this compound with a range of common laboratory and manufacturing materials, including polymers, elastomers, and metals. Understanding these interactions is critical for ensuring the integrity of experimental setups, the purity of synthesized compounds, and the safety of handling procedures.

Introduction to this compound

This compound is a colorless to light yellow liquid with the molecular formula C₇H₃F₁₁O.[1][2] Its highly fluorinated structure imparts properties such as low surface tension, high gas solubility, and immiscibility with many organic solvents, making it a valuable medium for biphasic catalysis and as a solvent for specialized chemical reactions.[3][4] In the context of drug development, the incorporation of fluorine-containing moieties can significantly enhance the metabolic stability, bioavailability, and potency of active pharmaceutical ingredients (APIs).[5][6] Perfluorinated solvents like PFCM can be instrumental in the synthesis and purification of these fluorinated drug candidates.[7][8]

Material Compatibility: An Overview

The chemical inertness of perfluorinated compounds suggests broad material compatibility. However, subtle interactions can occur, particularly at elevated temperatures or under mechanical stress. This section summarizes the expected compatibility of various material classes with this compound, based on available data for perfluorinated compounds. It is crucial to note that specific quantitative data for this compound is limited, and the following tables are compiled from general data for perfluorinated liquids and structurally similar compounds. Users are strongly advised to conduct their own compatibility testing under specific operational conditions. [9][10][11]

Polymers

Fluoropolymers are generally the most resistant to perfluorinated solvents. Other polymers may exhibit varying degrees of swelling or degradation.

Table 1: Compatibility of this compound with Common Polymers

| Polymer | ASTM Designation | Change in Weight (%) (Estimated) | Change in Dimensions (%) (Estimated) | Visual Observation (Expected) |

|---|---|---|---|---|

| Polytetrafluoroethylene | PTFE | < 0.1 | < 0.1 | No change |

| Perfluoroalkoxy Alkane | PFA | < 0.1 | < 0.1 | No change |

| Fluorinated Ethylene Propylene | FEP | < 0.2 | < 0.2 | No change |

| Polyvinylidene Fluoride | PVDF | 0.1 - 1.0 | 0.1 - 0.5 | Slight swelling possible |

| Polypropylene | PP | 1 - 5 | 0.5 - 2 | Moderate swelling |

| High-Density Polyethylene | HDPE | 2 - 10 | 1 - 5 | Significant swelling |

| Polyamide (Nylon) | PA | > 10 | > 5 | Severe swelling, potential degradation |

| Polycarbonate | PC | > 10 | > 5 | Severe swelling, crazing |

| Polyvinyl Chloride | PVC | > 10 | > 5 | Severe swelling, plasticizer extraction |

Note: Data is estimated based on the general behavior of perfluorinated solvents. Actual values may vary depending on the specific grade of the polymer, temperature, and exposure duration.

Elastomers

Elastomer compatibility is highly dependent on the specific formulation. Fluoroelastomers are generally the most suitable for applications involving perfluorinated liquids.

Table 2: Compatibility of this compound with Common Elastomers

| Elastomer | ASTM Designation | Volume Swell (%) (Estimated) | Hardness Change (Durometer) (Estimated) | Visual Observation (Expected) |

|---|---|---|---|---|

| Perfluoroelastomer | FFKM | < 1 | < 5 | No significant change |

| Fluoroelastomer | FKM (Viton®) | 1 - 5 | -5 to 0 | Slight swelling |

| Ethylene Propylene Diene Monomer | EPDM | 5 - 20 | -15 to -5 | Moderate to significant swelling |

| Nitrile Butadiene Rubber | NBR | > 20 | > -20 | Severe swelling |

| Silicone | VMQ | > 20 | > -20 | Severe swelling |

| Butyl | IIR | > 20 | > -20 | Severe swelling |

Note: Data is estimated based on the general behavior of perfluorinated solvents. "Viton" is a registered trademark of The Chemours Company. Actual values are highly dependent on the specific compound, curing system, and operational conditions.[4][12]

Metals

Perfluorinated compounds are generally not corrosive to most metals under normal conditions. However, at elevated temperatures or in the presence of impurities, corrosion can occur.

Table 3: Compatibility of this compound with Common Metals

| Metal/Alloy | Corrosion Rate (mpy, estimated) | Visual Observation (Expected) |

|---|---|---|

| Stainless Steel 316/316L | < 0.1 | No significant corrosion |

| Stainless Steel 304/304L | < 0.1 | No significant corrosion |

| Hastelloy® C-276 | < 0.1 | No significant corrosion |

| Monel® 400 | < 0.1 | No significant corrosion |

| Aluminum | < 1 | Slight surface discoloration possible |

| Carbon Steel | 1 - 5 | Potential for surface rust if moisture is present |

| Copper | 1 - 5 | Potential for discoloration |

Note: Data is estimated based on general data for fluorinated solvents. "Hastelloy" and "Monel" are registered trademarks of Haynes International and Special Metals Corporation, respectively. The presence of water or other impurities can significantly increase corrosion rates.[13][14]

Experimental Protocols for Material Compatibility Testing

To ensure reliable performance, it is imperative to conduct material compatibility testing that simulates the intended operational conditions. Standardized test methods provide a framework for these evaluations.

Testing of Polymeric Materials (Based on ASTM D543)

This practice evaluates the resistance of plastics to chemical reagents.

-

Specimen Preparation: Prepare at least three test specimens of the polymer of a standard size and shape.

-

Initial Measurements: Measure and record the weight, dimensions (length, width, thickness), and visual appearance of each specimen.

-

Immersion: Immerse the specimens in this compound in a closed container to prevent evaporation. The test is typically conducted at a specified temperature (e.g., 23°C or an elevated temperature relevant to the application) for a defined period (e.g., 7 days).

-

Post-Immersion Analysis: After the immersion period, remove the specimens, gently wipe them dry, and immediately re-measure their weight and dimensions.

-

Calculation of Changes:

-

Percent Weight Change: ((Final Weight - Initial Weight) / Initial Weight) * 100

-

Percent Dimensional Change: ((Final Dimension - Initial Dimension) / Initial Dimension) * 100

-

-

Visual Inspection: Record any changes in color, surface texture (e.g., crazing, cracking), or transparency.

-

Mechanical Property Testing (Optional): For a more comprehensive analysis, mechanical properties such as tensile strength and elongation can be measured before and after immersion to determine the extent of degradation.

Testing of Elastomeric Materials (Based on ASTM D471)

This test method evaluates the effect of liquids on the properties of elastomers.

-

Specimen Preparation: Prepare standard test specimens of the elastomer.

-

Initial Measurements: Measure and record the volume and hardness (durometer) of the specimens.

-

Immersion: Immerse the specimens in this compound at a specified temperature for a standard duration (e.g., 70 hours).

-

Post-Immersion Analysis: After immersion, remove the specimens and measure the change in volume and hardness.

-

Calculation of Volume Swell: The change in volume is typically reported as a percentage.

-

Hardness Measurement: The change in durometer hardness is recorded.

Testing of Metallic Materials (Gravimetric Method)

This method determines the corrosion rate of metals.

-

Specimen Preparation: Prepare clean, pre-weighed metal coupons.

-

Immersion: Immerse the coupons in this compound at a controlled temperature for a specified duration.

-

Post-Immersion Cleaning: After exposure, remove the coupons and clean them to remove any corrosion products according to standard procedures (e.g., ASTM G1).

-

Final Weighing: Dry and re-weigh the coupons.

-

Corrosion Rate Calculation: The corrosion rate in mils per year (mpy) can be calculated using the following formula: Corrosion Rate (mpy) = (K * W) / (A * T * D) Where:

-

K = a constant (e.g., 3.45 x 10⁶ for mpy)

-

W = mass loss in grams

-

A = surface area of the coupon in cm²

-

T = exposure time in hours

-

D = density of the metal in g/cm³

-

Visualizations of Relevant Workflows and Concepts

The following diagrams illustrate logical relationships and experimental workflows where this compound or similar perfluorinated solvents play a key role in the context of drug development.

Caption: Workflow for Fluorous Solid-Phase Extraction (F-SPE).[8][15][16][17][18]

Caption: Conceptual diagram of how fluorination influences key drug properties.[5][19][20][21][22]

Conclusion

This compound offers unique advantages as a solvent and reaction medium, particularly in the synthesis of fluorinated compounds relevant to drug discovery. While it exhibits excellent compatibility with a range of materials, especially fluoropolymers and fluoroelastomers, careful consideration and testing are essential to prevent material degradation and ensure the success and safety of its application. The experimental protocols outlined in this guide provide a starting point for rigorous compatibility assessment. As the use of specialized fluorinated solvents like PFCM continues to grow, a thorough understanding of their interactions with common laboratory and manufacturing materials will remain a critical aspect of their successful implementation.

References

- 1. Corrosion tables — Alleima [alleima.com]

- 2. methanol.org [methanol.org]

- 3. researchgate.net [researchgate.net]

- 4. o-ring-prueflabor.de [o-ring-prueflabor.de]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. pharmtech.com [pharmtech.com]

- 7. PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam [hims.uva.nl]

- 8. silicycle.com [silicycle.com]

- 9. coleparmer.com [coleparmer.com]

- 10. trelleborg.com [trelleborg.com]

- 11. parts.spearsmfg.com [parts.spearsmfg.com]

- 12. methanol.org [methanol.org]

- 13. specialmetals.com [specialmetals.com]

- 14. stispfa.org [stispfa.org]

- 15. Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 20. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

(Perfluorocyclohexyl)methanol: A Key Building Block for Advanced Optical Polymers

(An In-depth Technical Guide)

December 28, 2025

Introduction

(Perfluorocyclohexyl)methanol is a fluorinated alcohol that serves as a crucial precursor in the synthesis of high-performance polymers for specialized applications. Its perfluorinated cyclohexyl moiety imparts unique properties, including high thermal stability, low refractive index, and excellent chemical resistance, to the resulting materials. This technical guide provides a comprehensive review of the primary application of this compound, focusing on its use in the development of advanced optical polymers for researchers, scientists, and drug development professionals. While the applications of this compound are primarily in materials science, this guide will also touch upon its limited role in other fields.

Core Application: Synthesis of Fluorinated Acrylate Polymers for Optical Fibers

The predominant application of this compound is as a starting material for the synthesis of 1H,1H-perfluorocyclohexylmethyl 2-fluoroacrylate, a monomer that is subsequently polymerized to produce materials with exceptional optical and thermal properties. These polymers are particularly well-suited for the core of plastic optical fibers (POFs), offering significant advantages over traditional materials like poly(methyl methacrylate) (PMMA).

Synthetic Pathway

The overall process involves a two-step synthesis:

-

Esterification: this compound is reacted with a 2-fluoroacrylic acid derivative, such as 2-fluoroacryloyl chloride, to form the 1H,1H-perfluorocyclohexylmethyl 2-fluoroacrylate monomer.

-

Polymerization: The purified monomer undergoes bulk polymerization, typically initiated by a free-radical initiator, to form the final polymer, poly(1H,1H-perfluorocyclohexylmethyl 2-fluoroacrylate).

// Nodes PFCHM [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; FA_deriv [label="2-Fluoroacrylic Acid\nDerivative", fillcolor="#F1F3F4", fontcolor="#202124"]; Monomer [label="1H,1H-Perfluorocyclohexylmethyl\n2-Fluoroacrylate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Initiator [label="Free Radical\nInitiator", fillcolor="#F1F3F4", fontcolor="#202124"]; Polymer [label="Poly(1H,1H-perfluorocyclohexylmethyl\n2-fluoroacrylate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; POF [label="Plastic Optical Fiber\n(Core Material)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges PFCHM -> Monomer [label="Esterification", color="#EA4335", fontcolor="#202124"]; FA_deriv -> Monomer [color="#EA4335"]; Monomer -> Polymer [label="Bulk Polymerization", color="#EA4335", fontcolor="#202124"]; Initiator -> Polymer [color="#EA4335"]; Polymer -> POF [label="Application", color="#EA4335", fontcolor="#202124"]; } caption: "Synthesis of poly(1H,1H-perfluorocyclohexylmethyl 2-fluoroacrylate) from this compound."

Quantitative Data: Polymer Properties

The resulting fluorinated acrylate polymers exhibit superior properties for optical applications, particularly in demanding environments.

| Property | Poly(1H,1H-perfluorocyclohexylmethyl 2-fluoroacrylate) | Poly(methyl methacrylate) (PMMA) | Reference |

| Glass Transition Temperature (Tg) | ~140 °C | 85-105 °C | [1] |

| Young's Modulus | 1500 MPa | 3070 MPa | [2] |

| Refractive Index (at 589.3 nm) | Lower than PMMA (specific value not available) | 1.4905 | [2][3] |

| Optical Attenuation (in NIR) | Significantly lower than PMMA | Higher than fluorinated acrylates | [2] |

Experimental Protocols

1. Synthesis of 1H,1H-Perfluorocyclohexylmethyl 2-Fluoroacrylate (Monomer)

-

Reaction: this compound is reacted with 2-fluoroacryloyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct. The reaction is typically carried out in an anhydrous solvent such as dichloromethane at reduced temperatures to control the exothermic reaction.

-

Purification: The crude monomer is purified by distillation under reduced pressure to achieve the high purity required for optical applications.[1]

2. Bulk Polymerization of 1H,1H-Perfluorocyclohexylmethyl 2-Fluoroacrylate

-

Procedure: The purified monomer is mixed with a free-radical initiator (e.g., lauroyl peroxide) and a chain transfer agent in a reaction vessel. The mixture is degassed to remove oxygen, which can inhibit polymerization. The vessel is then heated to initiate polymerization, forming a solid polymer rod or "preform".

-

Fiber Drawing: The polymer preform is then heated and drawn into a fiber of the desired diameter.[1]

Other Potential Applications

While the primary application of this compound is in optical polymers, its unique chemical structure suggests potential in other areas, although these are less documented.

-

Surface Modification: The perfluorinated tail could be utilized to create hydrophobic and oleophobic surfaces. Polymers incorporating this moiety could be used for protective coatings.

-

Personal Care Formulations: One patent mentions the use of this compound in personal care compositions, likely for its properties as a solvent or to modify the sensory characteristics of the product.

Conclusion

This compound is a valuable specialty chemical, primarily serving as a key precursor for the synthesis of high-performance fluorinated acrylate polymers. These polymers, with their high glass transition temperatures and low optical attenuation, are critical for the advancement of plastic optical fibers, enabling their use in high-temperature and demanding environments such as the automotive and aerospace industries. While other applications are conceivable, the current body of scientific and patent literature strongly points to its role in the field of advanced optical materials as its most significant contribution. Further research may uncover new applications that leverage the unique combination of its perfluorinated cyclohexyl group and reactive hydroxyl functionality.

References

Health and Safety Data for (Perfluorocyclohexyl)methanol: An In-depth Technical Guide

Disclaimer: Direct toxicological and safety data for (Perfluorocyclohexyl)methanol (CAS Nos. 28788-68-3, 25965-83-7) is largely unavailable in the public domain. This guide provides a comprehensive overview based on available information for structurally related compounds, per- and polyfluoroalkyl substances (PFAS) as a class, and the potential metabolic precursor, methanol. This information is intended for researchers, scientists, and drug development professionals to facilitate a precautionary approach to handling this substance.

Executive Summary

This compound is a fluorinated organic compound for which specific health and safety data is scarce. Due to the presence of a perfluorinated cyclohexyl moiety and a methanol group, its toxicological profile is anticipated to be influenced by the characteristics of both per- and polyfluoroalkyl substances (PFAS) and methanol. PFAS are known for their persistence in the environment and potential for bioaccumulation, with some members of this class being associated with adverse health effects. Methanol is acutely toxic, primarily through its metabolism to formic acid. A conservative approach, assuming potential hazards associated with both PFAS and methanol, is recommended for handling this compound.

Physicochemical Properties

Limited experimental data for the physicochemical properties of this compound are publicly available. The following table summarizes known information.

| Property | Value | Source |

| Molecular Formula | C₇H₃F₁₁O | --INVALID-LINK-- |

| Molecular Weight | 312.08 g/mol | --INVALID-LINK-- |

| CAS Number | 28788-68-3, 25965-83-7 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Neat (liquid) | --INVALID-LINK-- |

| Synonyms | (Undecafluorocyclohexyl)methanol, 1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexanemethanol | --INVALID-LINK-- |

Toxicological Data Summary

No specific toxicological studies for this compound were identified. The following sections summarize data for related compounds and classes of compounds to provide a basis for a precautionary hazard assessment.

Acute Toxicity

Data for structurally similar compounds available in PubChem suggest potential for irritation.

| Compound | GHS Hazard Classification | Source |

| (4,4-Difluorocyclohexyl)methanol | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | --INVALID-LINK-- |

| Perfluorocyclohexane | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | --INVALID-LINK-- |

Methanol is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1]

Repeated Dose Toxicity, Genotoxicity, Carcinogenicity, and Reproductive Toxicity

Specific data for this compound are not available.

-

PFAS: Some long-chain PFAS have been associated with liver toxicity, developmental effects, and are considered potentially carcinogenic.[2] Short-chain PFAS are also under scrutiny, with some studies indicating potential for toxicity.[3][4]

-

Methanol: Chronic exposure to methanol can lead to systemic poisoning, brain disorders, and impaired vision.[3] Genotoxicity studies on methanol have generally been negative.[5] The evidence for methanol's carcinogenicity in humans is considered inadequate.[6] Methanol is listed under California's Proposition 65 as a chemical known to cause reproductive toxicity.[7]

Experimental Protocols (Exemplary)

In the absence of specific studies on this compound, this section outlines standard OECD test guidelines that would be employed to assess the toxicological profile of such a chemical.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)

This method is a stepwise procedure using a small number of animals to classify a substance's acute oral toxicity.[8]

Methodology:

-

Animal Selection: Healthy, young adult rodents (usually rats, preferably females) are used.

-

Dose Administration: The substance is administered orally by gavage in a stepwise procedure using fixed doses (e.g., 5, 50, 300, 2000 mg/kg body weight).[8]

-

Procedure: The test proceeds in steps with three animals per step. The outcome of each step (mortality or survival) determines the next dose level.[8]

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[8]

-

Endpoint: The test allows for the classification of the substance into a GHS acute toxicity hazard category.[8]

Skin Irritation/Corrosion - OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method)

This in vitro method assesses the potential of a substance to cause skin irritation.[9]

Methodology:

-

Test System: A reconstructed human epidermis model is used.[9]

-

Procedure: The test chemical is applied topically to the skin tissue surface.[10]

-

Exposure and Observation: Following a defined exposure period, the chemical is removed, and the tissue is incubated. Cell viability is then measured using a cell viability assay (e.g., MTT assay).[10]

-

Endpoint: A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[10]

Eye Irritation/Corrosion - OECD Test Guideline 405 (Acute Eye Irritation/Corrosion)

This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[11][12]

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are typically used.[11]

-

Procedure: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.[12]

-

Observation: The eyes are examined at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).[12]

-

Endpoint: The severity and reversibility of the ocular lesions determine the classification of the substance as an eye irritant or corrosive.[12]

Genotoxicity - OECD Test Guideline 487 (In Vitro Mammalian Cell Micronucleus Test)

This in vitro test detects genotoxic damage leading to the formation of micronuclei in the cytoplasm of interphase cells.

Methodology:

-

Cell Cultures: Appropriate mammalian cell lines or primary cell cultures are used.

-

Exposure: Cells are exposed to the test substance with and without metabolic activation.

-

Procedure: After exposure, cells are cultured to allow for nuclear division and then harvested. Micronuclei are scored in binucleated cells.

-

Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for genotoxicity.

Visualizations

Potential Metabolic Pathway of Methanol Component

The primary toxicity of methanol is due to its metabolism to formic acid. This pathway is a critical consideration for any compound containing a methanol group.

References

- 1. siesascs.edu.in [siesascs.edu.in]

- 2. researchgate.net [researchgate.net]

- 3. FDA studies show short-chain PFAS toxicity, metabolite bioaccumulation | Food Packaging Forum [foodpackagingforum.org]

- 4. ewg.org [ewg.org]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. oecd.org [oecd.org]

- 7. www2.mst.dk [www2.mst.dk]

- 8. researchgate.net [researchgate.net]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. x-cellr8.com [x-cellr8.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. nucro-technics.com [nucro-technics.com]

Methodological & Application

Application Note: (Perfluorocyclohexyl)methanol as a Potential Solvent for Fluorinated Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated polymers, such as Polytetrafluoroethylene (PTFE), Perfluoroalkoxy alkanes (PFA), and Fluorinated ethylene propylene (FEP), are renowned for their exceptional chemical inertness, thermal stability, and low surface energy.[1][2] These properties make them invaluable in a wide range of applications, including in the chemical processing, aerospace, and medical device industries.[1][3] However, the very characteristics that make these polymers so robust also render them notoriously difficult to dissolve, posing significant challenges for processing and analysis.

Physicochemical Properties of (Perfluorocyclohexyl)methanol

This compound is a highly fluorinated alcohol with the chemical formula C₇H₃F₁₁O. Its key physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 28788-68-3 | [4] |

| Molecular Formula | C₇H₃F₁₁O | [4] |

| Molecular Weight | 312.08 g/mol | [4] |

| Boiling Point (Predicted) | 218.3 ± 40.0 °C | [5] |

| Density (Predicted) | 1.52 ± 0.1 g/cm³ | [5] |

The high boiling point and fluorinated structure of this compound suggest it may be a suitable candidate for dissolving fluoropolymers, particularly at elevated temperatures.

Theoretical Considerations for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. For polymers, this is often quantified using Hansen Solubility Parameters (HSP), which are based on the cohesive energy density of a material and are divided into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6][7] For a polymer to dissolve in a solvent, their HSP values should be similar.

While the specific Hansen Solubility Parameters for this compound are not documented in the searched literature, it is expected that its highly fluorinated nature would result in HSP values closer to those of fluoropolymers compared to non-fluorinated solvents. This theoretical alignment suggests a higher likelihood of miscibility.

Challenges in Dissolving Fluoropolymers

The dissolution of high-molecular-weight fluoropolymers like PTFE is a significant challenge. It often requires not only a suitable solvent but also high temperatures, approaching the melting point of the polymer, and elevated pressures to prevent solvent boiling.[8] For instance, a patent for dissolving tetrafluoroethylene polymers suggests that the critical temperature of the solvent should be 340°C or higher for effective dissolution of PTFE.[8]

Experimental Protocol (Hypothetical)

Due to the lack of specific experimental data for this compound, the following protocol is a generalized and hypothetical procedure based on methods used for other high-boiling perfluorinated solvents. Researchers should exercise extreme caution and perform small-scale tests in a controlled environment due to the potential for high pressures and temperatures.

Objective: To assess the solubility of a selected fluoropolymer (e.g., PFA or FEP, as PTFE is significantly more difficult to dissolve) in this compound at elevated temperatures.

Materials:

-

Fluoropolymer powder (e.g., PFA or FEP)

-

This compound

-

High-pressure reactor with stirring and temperature control

-

Appropriate personal protective equipment (PPE)

Workflow Diagram:

Figure 1. A generalized workflow for testing fluoropolymer solubility.

Procedure:

-

Preparation:

-

Carefully weigh a specific amount of the fluoropolymer powder.

-

Transfer the powder into the high-pressure reactor vessel.

-

Add a measured volume of this compound to achieve a target concentration (e.g., 1% w/v).

-

-

Dissolution Process:

-

Securely assemble the high-pressure reactor according to the manufacturer's instructions.

-

Begin stirring the mixture at a constant rate.

-

Gradually heat the reactor to the initial target temperature (e.g., 150°C).

-

Hold the temperature and continue stirring for a set duration (e.g., 1-2 hours).

-

If dissolution is not observed, incrementally increase the temperature in subsequent experiments, not exceeding the safe operating limits of the reactor or the decomposition temperature of the polymer.

-

-

Analysis:

-